FEN1 Inhibitor C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FEN1-IN-3 is a small-molecule inhibitor specifically targeting human flap endonuclease 1 (hFEN1). Flap endonuclease 1 is a crucial enzyme involved in DNA replication and repair, particularly in the base excision repair pathway and Okazaki fragment maturation during DNA replication. Inhibiting flap endonuclease 1 has shown potential in cancer therapy, as overexpression of flap endonuclease 1 is associated with various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FEN1-IN-3 involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups to enhance the inhibitory activity against flap endonuclease 1.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Industrial production of FEN1-IN-3 follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: FEN1-IN-3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, FEN1-IN-3 can undergo oxidation to form corresponding oxides.
Reduction: Reduction reactions can convert FEN1-IN-3 to its reduced forms using reducing agents like sodium borohydride.
Substitution: FEN1-IN-3 can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
FEN1-IN-3 has diverse applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of flap endonuclease 1 and its effects on DNA repair pathways.
Biology: Investigates the role of flap endonuclease 1 in cellular processes, such as DNA replication and repair.
Medicine: Explores the potential of FEN1-IN-3 as a therapeutic agent in cancer treatment, particularly in cancers with overexpressed flap endonuclease 1.
Industry: Utilized in the development of diagnostic assays and biosensors for detecting flap endonuclease 1 activity .
Mechanism of Action
FEN1-IN-3 exerts its effects by binding to the active site of flap endonuclease 1, thereby inhibiting its nuclease activity. This inhibition prevents the enzyme from cleaving DNA flaps during replication and repair processes. The molecular targets include the catalytic residues of flap endonuclease 1, and the pathways involved are primarily the base excision repair and Okazaki fragment maturation pathways .
Comparison with Similar Compounds
FEN1-IN-3 is unique compared to other flap endonuclease 1 inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:
Myricetin: A flavonoid that also inhibits flap endonuclease 1 but with different binding characteristics.
SC13: Another small-molecule inhibitor with distinct structural features and inhibitory mechanisms.
N-hydroxyurea series compounds: These compounds inhibit flap endonuclease 1 through competitive binding models .
FEN1-IN-3 stands out due to its higher specificity and effectiveness in inhibiting flap endonuclease 1, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
3-hydroxy-1-(4-methoxyphenyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-21-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)14(18)17(20)15(16)19/h2-9,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJIIPZSHQTBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N(C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.